molecular formula C21H24ClN3O4 B2554936 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide CAS No. 898465-06-0

2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2554936
CAS No.: 898465-06-0
M. Wt: 417.89
InChI Key: MCWOPJXSQGKOAH-UHFFFAOYSA-N
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Description

2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide is a complex organic compound that features a piperazine ring, a pyran ring, and a chlorophenyl group

Preparation Methods

The synthesis of 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The pyran ring is then formed through a cyclization reaction. Finally, the acetamide group is introduced through an amidation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the chlorophenyl group can modulate the compound’s binding affinity. The pyran ring and acetamide group contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar compounds include those with piperazine and pyran rings, such as:

The uniqueness of 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-2-6-23-21(27)15-29-20-14-28-18(12-19(20)26)13-24-7-9-25(10-8-24)17-5-3-4-16(22)11-17/h2-5,11-12,14H,1,6-10,13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWOPJXSQGKOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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